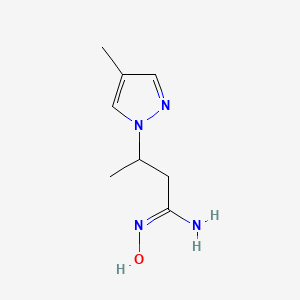
1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar quinolone derivatives involves multiple steps, including the construction of the quinolone core, introduction of the piperazinyl substituent, and attachment of various side chains to achieve the desired antibacterial activity. For instance, compounds related to the target molecule have been synthesized by reacting norfloxacin with thionyl chloride to yield norfloxacin acid chloride, followed by subsequent reactions to introduce various substituents (Sharma & Jain, 2008).
Molecular Structure Analysis
The molecular structure of quinolone derivatives is crucial for their antibacterial activity. The presence of a fluorine atom at the 6-position and a piperazine ring attached to the 7-position enhances the compound's potency and spectrum of activity. Molecular docking studies of similar compounds have shown that the bulkiness at the C-7 position of the quinolone scaffold significantly affects antimicrobial activity, indicating the importance of molecular structure in the compound's efficacy (Patel & Patel, 2017).
Chemical Reactions and Properties
Quinolone derivatives undergo various chemical reactions, including photodecarboxylation and defluorination, under certain conditions. For example, ciprofloxacin, a related compound, undergoes low-efficiency substitution of the 6-fluoro by an OH group upon irradiation in water, showcasing the complex chemical behavior of these molecules (Mella, Fasani, & Albini, 2001).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A review of synthetic methodologies for fluoroquinolones highlights the evolution of these compounds since their introduction in the 1980s. These agents, characterized by a broad spectrum of antibacterial activity, have been the subject of extensive research aiming to enhance their efficacy and reduce adverse effects. The synthesis process involves several key pharmacophoric groups, including piperazine, which is significant for the compound due to its role in improving potency and selectivity at D2-like receptors (da Silva et al., 2003).
Antioxidant Capacity and Biological Activity
The antioxidant capacity of compounds can be assessed through various assays, including the ABTS/PP decolorization assay. This method helps in elucidating the reaction pathways underlying the antioxidant capacity, providing a comparative analysis of the literature data to understand the specific reactions involved (Ilyasov et al., 2020).
Pharmacological Applications
The pharmacological significance of piperazine and its analogues, exemplified in several antipsychotic agents, sheds light on the role of arylalkyl substituents in enhancing the binding affinity at D2-like receptors. This research area explores the structural contributions to the potency and selectivity of synthesized agents, offering a basis for further exploration of the compound's applications (Sikazwe et al., 2009).
Comparative Pharmacokinetics
Understanding the pharmacokinetics of fluoroquinolones, including those with piperazinyl substitutions, is crucial for optimizing their therapeutic use. Research in this area focuses on common characteristics and pharmacokinetic parameters, such as protein binding and volume of distribution, which are vital for achieving effective tissue concentrations and understanding the metabolic pathways involved (Neuman, 1987).
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-2-27-16-19(25(32)33)24(31)18-14-20(26)22(15-21(18)27)28-10-12-29(13-11-28)23(30)9-8-17-6-4-3-5-7-17/h3-7,14-16H,2,8-13H2,1H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQLUAQZNPXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
924198-81-2 |
Source


|
| Record name | 1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)
![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)
![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)
![(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2492008.png)
![4,5-dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2492009.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)
![3-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-5-carboxamide](/img/structure/B2492013.png)